6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a chemical compound classified under the oxazine family, characterized by its heterocyclic structure. This compound features a benzene ring fused with an oxazine moiety, which is a six-membered ring containing one oxygen and one nitrogen atom. The presence of two methyl groups at the 6 and 8 positions contributes to its unique chemical properties and potential applications.
The compound can be sourced from various chemical suppliers specializing in heterocyclic compounds. It is often available for research purposes in both small and bulk quantities. For instance, BLDpharm lists several related oxazine derivatives, indicating a broader interest in this class of compounds within the pharmaceutical and chemical industries .
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one falls under the category of organic compounds, specifically heterocycles. Its systematic name reflects its structural characteristics, and it is identified by the Chemical Abstracts Service Registry Number (CAS Number). The molecular formula for this compound is , indicating it contains carbon, hydrogen, nitrogen, and oxygen.
The synthesis of 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves cyclization reactions between appropriate precursors. Common methods include:
The synthesis may require specific reagents such as methylating agents to introduce the methyl groups at the desired positions. Reaction conditions (temperature, solvent) must be optimized to enhance yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for confirming the structure of the synthesized compound.
The molecular structure of 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one features:
The molecular weight of 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is approximately 175.20 g/mol. The structural representation can be visualized using software like ChemDraw or through databases such as PubChem .
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions typical for oxazines:
Reactions involving this compound may require specific conditions such as acidic or basic environments to facilitate the desired transformations. Reaction kinetics and mechanisms can be studied using spectroscopic methods to track intermediates.
The mechanism of action for compounds like 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one often involves interaction with biological targets such as enzymes or receptors.
In vitro studies may reveal how this compound affects cellular pathways or biochemical processes. Mechanistic insights can be obtained through assays measuring enzyme activity or receptor binding affinity.
Relevant data regarding these properties can be sourced from chemical databases or experimental literature.
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several potential applications in scientific research:
Research into its biological activity may open avenues for new drug discovery or development within medicinal chemistry contexts.
Copper-catalyzed reactions represent a cornerstone in the construction of benzoxazine scaffolds due to their efficiency and cost-effectiveness. Ligand-free copper(I) iodide (CuI)-catalyzed one-pot cascade reactions enable the synthesis of benzoxazine derivatives, including 6,8-dimethyl-substituted variants, under relatively mild conditions. Optimized protocols utilize o-halophenylmethanol precursors (e.g., 2-iodo-3,5-dimethylphenol) and carbodiimides, achieving cyclization through sequential addition/cyclization pathways. Key to this methodology is the identification of optimal conditions: acetonitrile as solvent, Cs₂CO₃ as base, CuI (20 mol%), and reaction temperatures of 100°C under inert atmosphere. This approach yields target structures in up to 84% isolated yield after 36 hours, demonstrating significant improvement over ligand-assisted systems (which typically give ≤70% yield). The catalytic cycle involves nucleophilic oxygen attack on the carbodiimide, Cu-mediated oxidative addition, and reductive elimination to form the critical C–N bond of the oxazine ring [1].
Table 1: Physicochemical Properties of 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Property | Value |
---|---|
CAS Registry Number | 56934-87-3 |
Molecular Formula | C₁₀H₉NO₃ |
Molecular Weight | 191.18 g/mol |
SMILES Notation | O=C(NC₁=C(C)C=C(C)C=C₁₂)OC₂=O |
Storage Recommendations | Sealed, dry, 2–8°C |
Ligand-free copper catalysis offers distinct advantages for benzoxazinone synthesis, including simplified purification and reduced cost. For 6,8-dimethylbenzoxazinone, the absence of ligands like N,N-dimethylglycine or phenanthroline enhances reaction efficiency—yields increase from 55% (with ligands) to 70–84% under optimized ligand-free conditions. This counterintuitive improvement arises from in situ generation of β-diaza intermediates that act as self-coordinating ligands, facilitating the copper-mediated cyclization. Critical parameters include:
The 1,3-benzoxazin-4-one scaffold possesses two electrophilic centers (C2 and C4), enabling regioselective modifications crucial for diversifying the 6,8-dimethyl derivative. Anthranilic acid-based routes provide the most direct access to this core:
Table 2: Comparative Synthetic Routes to 6,8-Dimethylbenzoxazinone
Method | Conditions | Yield | Key Advantages |
---|---|---|---|
CuI-Catalyzed Cyclization | o-Iodo-3,5-dimethylphenol + carbodiimide, Cs₂CO₃, MeCN, 100°C | 84% | One-pot cascade, ligand-free |
Anthranilic Acid + Ortho Ester | PTSA, toluene, reflux | 75–89% | No metal catalyst, scalable |
Decarboxylative Coupling | 4,6-Dimethylanthranilic acid + pyruvic acid, CuCl, DIPEA | 82% | Introduces C2 substituents |
Post-synthetic C2 functionalization leverages the reactivity of the C4 carbonyl. Directed ortho-metalation (DoM) strategies enable halogenation at C4/C6 positions using the oxazinone nitrogen as a directing group. For example, palladium-catalyzed C–H acetoxylation introduces oxygen functionalities adjacent to the methyl groups, enabling further elaboration for pharmacological optimization [3].
While 6,8-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one lacks inherent chirality, its synthetic precursors and downstream derivatives often require stereocontrol. Two strategies address this:
Chiral recognition studies confirm that enantiopure benzoxazinones exhibit distinct biological profiles. Techniques like chiral stationary phase liquid chromatography (CSP-LC) using sub-2 µm particles resolve enantiomers of bioactive analogs, essential for structure-activity relationship studies [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3